molecular formula C12H7Cl2N3 B1426450 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole CAS No. 937366-57-9

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Cat. No.: B1426450
CAS No.: 937366-57-9
M. Wt: 264.11 g/mol
InChI Key: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
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Description

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole is a heterocyclic compound that combines the structural features of pyrimidine and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole typically involves the reaction of 2,5-dichloropyrimidine with an indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,5-dichloropyrimidine is reacted with a boronic acid derivative of indole under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent like toluene or DMF at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents may be tailored to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base like sodium hydride or potassium carbonate in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted pyrimidine derivatives.

    Oxidation: Products include indole-2,3-dione derivatives.

    Reduction: Products include indoline derivatives.

Scientific Research Applications

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyrimidine: Shares the pyrimidine core but lacks the indole moiety.

    1H-Indole: Contains the indole structure but lacks the pyrimidine ring.

    3-(2-Chloropyrimidin-4-yl)-1H-indole: Similar structure with one less chlorine atom on the pyrimidine ring.

Uniqueness

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole is unique due to the presence of both the indole and dichloropyrimidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,5-dichloropyrimidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEYVYDAVBOFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718182
Record name 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937366-57-9
Record name 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Starting materials: 2,4,5-trichloropyrimidine and 1H-indole. m/z 265.
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

CH3MgBr (3.2M in 2-methyltetrahydrofuran, 3.37 mL, 10.79 mmol) was added dropwise over 10 minutes to a solution of indole (1.28 g, 10.79 mmol) in THF (6 mL) at 0° C. The solution was then stirred at 0-2° C. for 0.5 h. 2,4,5-Trichloropyrimidine (1 g, 5.40 mmol) was then added dropwise, resulting in a yellow solution. The ice bath was removed, then the solution was stirred at r.t. for 1 h, resulting in a red solution. The mixture was heated to 60° C. and then stirred at 60° C. for 1.5 h. The mixture was then cooled to r.t. and acetic acid (634 μL, 11.06 mmol) was added dropwise. Water (9.90 mL) and THF (2 mL) were added, then the mixture was stirred for 20 minutes at 60° C., resulting in a bi-phasic solution. The layers were separated and heptane (11 mL) was added to the organic solution, resulting in the crystallisation of a solid. The solid was collected by filtration, washed with heptane (2 mL), and dried in a vacuum oven to give the title compound (1.015 g, 66%) as a yellow solid; 1H NMR: 7.24-7.32 (2H, m), 7.55-7.58 (1H, m), 8.52-8.55 (1H, m), 8.71-8.73 (2H, m), 12.24 (1H, s); m/z: ES+ MH+ 264, 266.
Quantity
3.37 mL
Type
reactant
Reaction Step One
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1.28 g
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reactant
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Quantity
6 mL
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solvent
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1 g
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reactant
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Quantity
634 μL
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reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
9.9 mL
Type
solvent
Reaction Step Four
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
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3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
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3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
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3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
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3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Reactant of Route 6
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

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